5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of boronic acid derivatives This compound is characterized by the presence of a cyclopropyl group and a pyrazole ring, which are linked through a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a cyclopropyl-substituted pyrazole with a boronic acid derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: New carbon-carbon bonded products, often with aryl or alkyl groups.
Scientific Research Applications
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Exploration as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily related to its ability to participate in chemical reactions through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both a cyclopropyl group and a pyrazole ring, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQQQLKKQTUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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